PSCA is predominantly found in the epithelial cells of the prostate gland. It is also expressed in other tissues, albeit at lower levels, including the bladder and certain gastrointestinal tissues. Its expression is often upregulated in prostate cancer cells compared to normal prostate tissue, which raises its profile as a tumor-associated antigen.
PSCA can be classified as follows:
The synthesis of PSCA (105-133) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis requires careful selection of protecting groups and coupling reagents to ensure high yield and purity. Commonly used coupling reagents include 1-hydroxybenzotriazole and dicyclohexylcarbodiimide.
The molecular structure of PSCA (105-133) consists of a sequence of amino acids that form specific secondary structures (alpha-helices or beta-sheets) depending on the environment and interactions with other molecules. The exact sequence for PSCA (105-133) can be represented as follows:
In terms of chemical reactivity, PSCA (105-133) participates in various biochemical interactions rather than traditional chemical reactions. These include:
The binding affinity of PSCA (105-133) to antibodies can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
The mechanism of action of PSCA (105-133) primarily involves its role as an antigen in immune responses:
Studies have shown that vaccination with PSCA-derived peptides can elicit T cell responses in patients with prostate cancer, demonstrating its potential as an immunotherapeutic agent.
PSCA (105-133) has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2